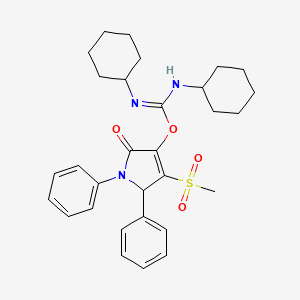![molecular formula C18H11N3O6 B15009876 1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene](/img/structure/B15009876.png)
1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 2-(2,4,6-trinitrophenyl)ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene typically involves the reaction of 2,4,6-trinitrobenzaldehyde with naphthalene derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace nitro groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
1,1-Diphenyl-2-(2,4,6-trinitrophenyl)hydrazine: Similar in structure but contains a hydrazine group instead of an ethenyl group.
2,4,6-Trinitrophenylhydrazine: Contains a hydrazine group directly attached to the trinitrophenyl ring.
2,4,6-Trinitrophenylacetone: Contains an acetone group attached to the trinitrophenyl ring.
Uniqueness
1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a trinitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C18H11N3O6 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C18H11N3O6/c22-19(23)14-10-17(20(24)25)16(18(11-14)21(26)27)9-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-11H/b9-8+ |
InChIキー |
ZSNMVMORHNSCLD-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15009793.png)
![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15009811.png)
![7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide](/img/structure/B15009823.png)
![6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B15009827.png)

![(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B15009849.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B15009862.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15009872.png)
![(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009887.png)

